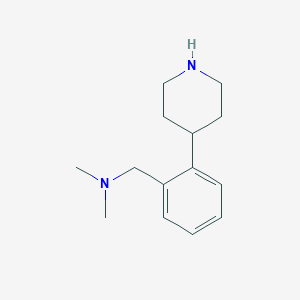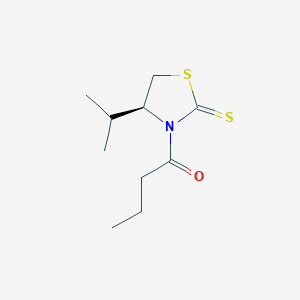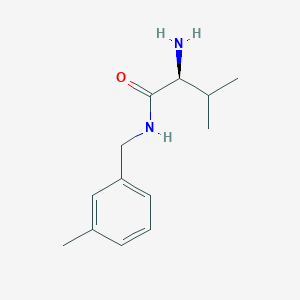
(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide
描述
(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide is an organic compound that belongs to the class of amides It features a butyramide backbone with an amino group and a methyl group attached to the second carbon, and a 3-methyl-benzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methylbenzylamine and 2-amino-3-methylbutyric acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of 2-amino-3-methylbutyric acid and the amino group of 3-methylbenzylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Automation: Utilizing automated synthesis equipment to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
Benzylamine: Similar in structure but lacks the butyramide backbone.
3-Methylbenzylamine: Similar but without the additional amino and methyl groups on the butyramide backbone.
N-Benzylbutyramide: Similar but without the methyl groups on the benzyl and butyramide moieties.
Uniqueness
(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVQEWLPUQADU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CNC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)
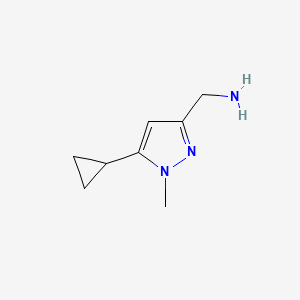

![5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine](/img/structure/B3217104.png)
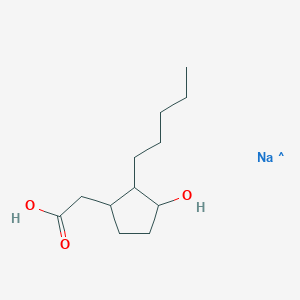
![(5S,5aS,8aR,9R)-5-amino-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3217115.png)
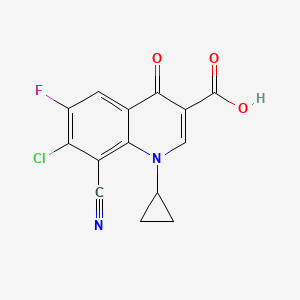
![Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester](/img/structure/B3217145.png)
![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)
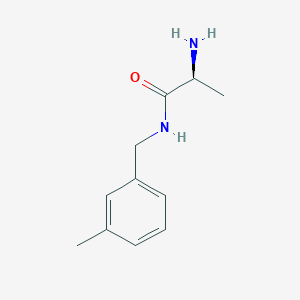
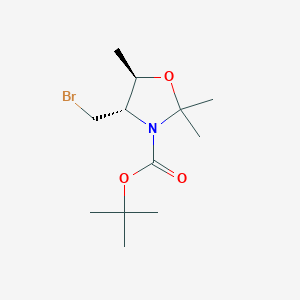
![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)
